(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone
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Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating pharmacologically relevant structures. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, leads to the formation of 1,3,4-oxadiazoles and quinazolinones, highlighting the compound's role in constructing complex heterocyclic systems with potential for further chemical transformations and biological applications (P. Reddy et al., 1986).
Biological Activity
Research has explored the synthesis and biological activities of new derivatives, such as the creation of 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. These compounds have been evaluated for antimicrobial activity, suggesting the potential for developing new antimicrobial agents (M. Saleh et al., 2004).
Photorearrangements
The photochemical behavior of related compounds, such as 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles, has been studied, showing photoinduced rearrangements to the quinoline system. This work underscores the compound's relevance in photochemical studies and the potential for discovering novel photochemical reactions (S. Buscemi et al., 1990).
Characterization and Binding Studies
Characterization studies of novel nonpeptide antagonists, such as the detailed binding characteristics of [3H]SB-674042 to the human orexin-1 receptor, reveal the compound's significance in neuropharmacology and receptor binding studies. These findings contribute to understanding the physiological functions of receptors and the development of receptor antagonists (C. Langmead et al., 2004).
Cytotoxicity and Anticancer Potential
Studies have also delved into the cytotoxicity of novel trifluoromethyl-substituted derivatives, indicating the compound's relevance in cancer research and the search for new anticancer agents. The synthesis and evaluation of these compounds highlight their potential therapeutic applications and the importance of structural modifications to enhance biological activity (H. Bonacorso et al., 2016).
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-14-24-21(29-26-14)17-13-27(12-16(17)15-7-3-2-4-8-15)22(28)20-11-23-18-9-5-6-10-19(18)25-20/h2-11,16-17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKQPDUMVSTKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.